molecular formula C8H8N2O B1315603 2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 41292-66-4

2-methyl-1H-benzo[d]imidazol-5-ol

Cat. No. B1315603
CAS RN: 41292-66-4
M. Wt: 148.16 g/mol
InChI Key: TXOLHBXPXDTNOY-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzo[d]imidazol-5-ol is a chemical compound with the CAS Number: 41292-66-4 and a molecular weight of 148.16 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives, including 2-methyl-1H-benzo[d]imidazol-5-ol, have been synthesized through various methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-benzo[d]imidazol-5-ol consists of a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives, including 2-methyl-1H-benzo[d]imidazol-5-ol, are key components to functional molecules that are used in a variety of everyday applications . They have been used in the development of new drugs due to their broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methyl-1H-benzo[d]imidazol-5-ol include a molecular weight of 148.16 . It is also known to be highly soluble in water and other polar solvents .

Scientific Research Applications

Therapeutic Potential

Imidazole derivatives, such as 2-methyl-1H-benzo[d]imidazol-5-ol, have been found to exhibit a wide range of therapeutic effects. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Some imidazole derivatives have been found to have significant antimicrobial activity. For instance, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl has been developed and tested for antimicrobial activity against S. aureus .

Anti-Inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

Imidazole derivatives have also been found to have anticancer properties . This opens up possibilities for their use in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have shown antidiabetic activity . This suggests that they could be used in the development of new drugs for the treatment of diabetes.

Antiviral Activity

Imidazole derivatives have demonstrated antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antioxidant Activity

Imidazole derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the development of new antioxidant drugs.

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This indicates their potential use in the treatment of amoebic and helminthic infections.

Safety and Hazards

The safety data sheet for 2-methyl-1H-benzo[d]imidazol-5-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for 2-methyl-1H-benzo[d]imidazol-5-ol and other imidazole derivatives are promising. They have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . The experimental results and drug-likeness properties of related compounds suggest potential applications, which can be developed as potent anticancer drugs in the near future .

properties

IUPAC Name

2-methyl-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOLHBXPXDTNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538579
Record name 2-Methyl-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-benzo[d]imidazol-5-ol

CAS RN

41292-66-4
Record name 2-Methyl-1H-benzimidazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41292-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-benzimidazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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